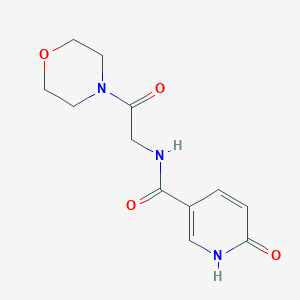

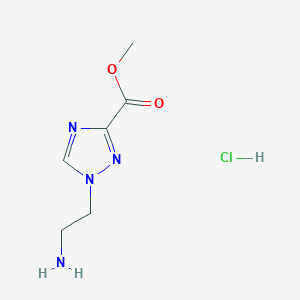

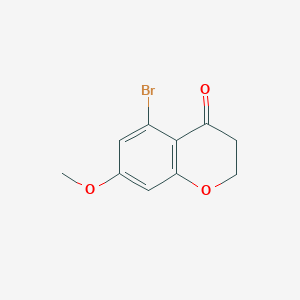

![molecular formula C16H12N6S B2413899 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-61-8](/img/structure/B2413899.png)

3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrimidine, a vital heterocyclic moiety that plays a crucial role in various biological procedures and cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .

Synthesis Analysis

Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. It’s a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

The synthetic versatility of pyrimidine allows for the creation of structurally diverse derivatives. This includes analogs derived from the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications

Anticancer Activity

The compound has shown potential in the field of cancer research. For instance, thiazolopyrimidine derivatives, which share a similar structure with the compound , have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells . These compounds led to cell death by apoptosis as they inhibited the CDK enzyme .

Antimicrobial Activity

The compound’s antimicrobial potential has been explored as well. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs, which are structurally similar to the compound, have shown good activity against S. aureus .

Analgesic and Anti-inflammatory Activity

The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess these pharmacological activities .

Antioxidant Activity

The compound might also have antioxidant properties. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to possess antioxidant activities .

Antiviral Activity

The compound could potentially be used in the development of antiviral drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antiviral activities .

Enzyme Inhibition

The compound might also have the potential to inhibit various enzymes. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The compound could potentially be used in the development of antitubercular drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antitubercular activities .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a part of the compound’s structure, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been associated with the suppression of cancer cell growth.

Mechanism of Action

Target of Action

Similar compounds with a triazolopyrimidine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through hydrogen bonding . The ability of the compound to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to exhibit good antitumor activities .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a focus of ongoing research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name |

3-phenyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6S/c1-2-6-13(7-3-1)22-15-14(20-21-22)16(19-11-18-15)23-10-12-5-4-8-17-9-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXSQVPIEOVEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

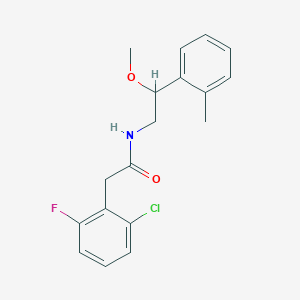

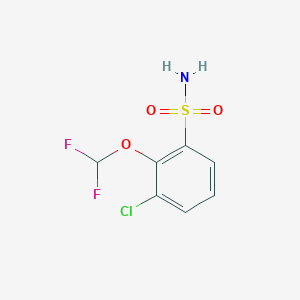

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)

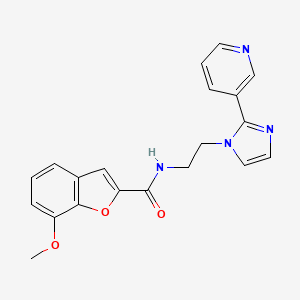

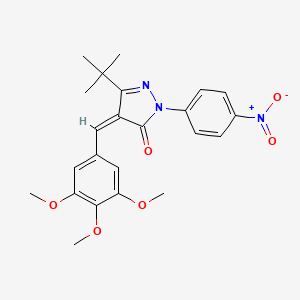

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)

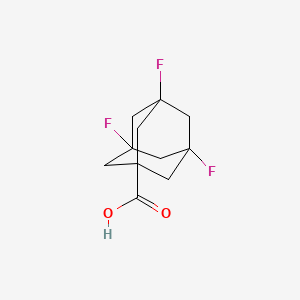

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)